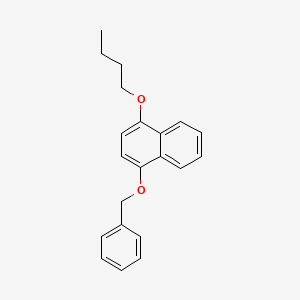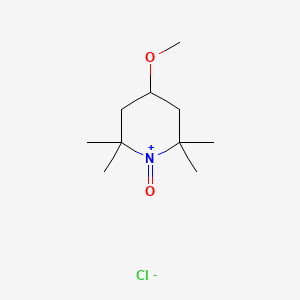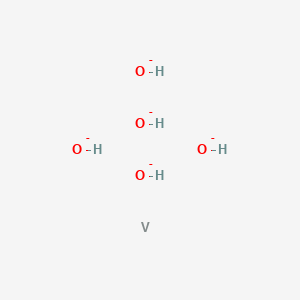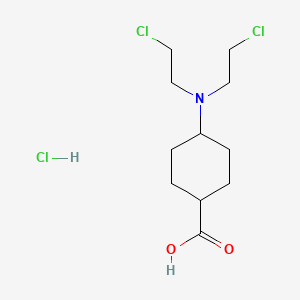![molecular formula C8H16N4O4 B14338451 2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) CAS No. 98873-65-5](/img/structure/B14338451.png)
2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazenediyl group (-N=N-) linking two hydroxy-2-methylpropanamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanamide derivatives with diazenediyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the formation of the diazenediyl linkage.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to amines.
Substitution: The hydroxy groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) involves its interaction with molecular targets through the diazenediyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(E)-1,2-Diazenediyl]bis(2-methylpropanamide)
- 2,2’-[(E)-Diazenediyl]bis(N-butyl-2-methylpropanamide)
Uniqueness
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is unique due to its specific diazenediyl linkage and hydroxy-2-methylpropanamide moieties. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
98873-65-5 |
|---|---|
Fórmula molecular |
C8H16N4O4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
N-hydroxy-2-[[1-(hydroxyamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O4/c1-7(2,5(13)9-15)11-12-8(3,4)6(14)10-16/h15-16H,1-4H3,(H,9,13)(H,10,14) |
Clave InChI |
HYYJPSNVZDDAJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NO)N=NC(C)(C)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)




![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)


![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)

